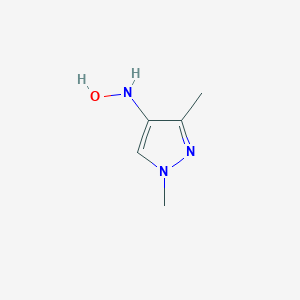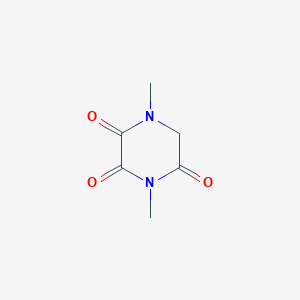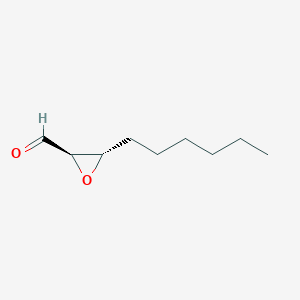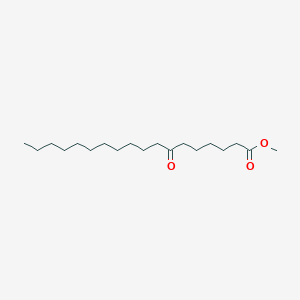
3-(2,2-Dichloroethenyl)-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2-Dichloroethenyl)-1,2-oxazole is a chemical compound that has gained significant attention in the scientific community due to its wide range of applications in various fields. It is a synthetic chemical compound that is used in the synthesis of several other chemical compounds. The compound is also known as DCOIT and is widely used in the field of biocides and antimicrobial agents.
Wirkmechanismus
The mechanism of action of 3-(2,2-Dichloroethenyl)-1,2-oxazole involves the inhibition of the growth and reproduction of microorganisms. The compound acts by disrupting the cell membrane of microorganisms, leading to their death. The compound has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and algae.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-(2,2-Dichloroethenyl)-1,2-oxazole are not well understood. However, studies have shown that the compound can cause skin irritation and allergic reactions in humans. The compound has also been shown to be toxic to aquatic organisms.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(2,2-Dichloroethenyl)-1,2-oxazole in lab experiments include its broad-spectrum antimicrobial activity and its stability in various environmental conditions. However, the limitations of using the compound include its potential toxicity to humans and aquatic organisms, as well as its limited solubility in water.
Zukünftige Richtungen
The future directions for research on 3-(2,2-Dichloroethenyl)-1,2-oxazole include the development of new synthesis methods to improve the yield and purity of the compound. Further studies are also needed to understand the biochemical and physiological effects of the compound on humans and the environment. The compound's potential as a new antimicrobial agent for the treatment of infectious diseases should also be explored. Additionally, research is needed to assess the compound's potential as a preservative in food and other industrial products.
Synthesemethoden
The synthesis of 3-(2,2-Dichloroethenyl)-1,2-oxazole involves the reaction of 2,2-dichloroacetaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction leads to the formation of 3-(2,2-Dichloroethenyl)-1,2-oxazole. The compound can also be synthesized through a modified method that involves the reaction of 2,2-dichloroacetaldehyde with hydroxylamine sulfate in the presence of sodium acetate.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 3-(2,2-Dichloroethenyl)-1,2-oxazole is vast and diverse. The compound is used as a biocide and antimicrobial agent in various fields, including agriculture, medicine, and water treatment. It is also used as a preservative in paints, coatings, and other industrial products. The compound has been extensively studied for its antifungal and antibacterial properties.
Eigenschaften
CAS-Nummer |
132784-58-8 |
|---|---|
Produktname |
3-(2,2-Dichloroethenyl)-1,2-oxazole |
Molekularformel |
C5H3Cl2NO |
Molekulargewicht |
163.99 g/mol |
IUPAC-Name |
3-(2,2-dichloroethenyl)-1,2-oxazole |
InChI |
InChI=1S/C5H3Cl2NO/c6-5(7)3-4-1-2-9-8-4/h1-3H |
InChI-Schlüssel |
HVEDZFZKKNKCSM-UHFFFAOYSA-N |
SMILES |
C1=CON=C1C=C(Cl)Cl |
Kanonische SMILES |
C1=CON=C1C=C(Cl)Cl |
Synonyme |
Isoxazole, 3-(2,2-dichloroethenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Hydroxybenzo[d]thiazole-2(3H)-thione](/img/structure/B142538.png)


![1,3-Dimethyl-7-[4-(2-nitroimidazol-1-yl)butyl]purine-2,6-dione](/img/structure/B142549.png)



![4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide](/img/structure/B142561.png)

